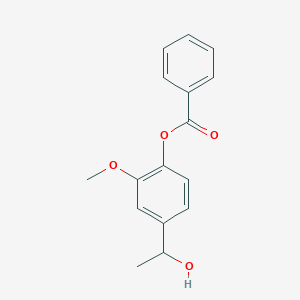
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and contains a hydroxyethyl group and a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate typically involves the esterification of 4-(1-Hydroxyethyl)-2-methoxyphenol with benzoic acid. The reaction can be catalyzed by acidic or basic catalysts, and the conditions may vary depending on the desired yield and purity. Commonly used catalysts include sulfuric acid and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-Oxoethyl)-2-methoxyphenyl benzoate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)benzoate: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxyphenyl benzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
4-(1-Hydroxyethyl)-2-methoxyphenol: Contains a phenol group instead of a benzoate group, leading to different biological activities.
Uniqueness
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
6329-91-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[4-(1-hydroxyethyl)-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C16H16O4/c1-11(17)13-8-9-14(15(10-13)19-2)20-16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
InChI Key |
ZDEXBOZCBDVROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















